molecular formula C14H12N4O2 B2913183 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 954264-63-2

1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2913183
CAS RN: 954264-63-2
M. Wt: 268.276
InChI Key: PWJKXCJMWFWZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C₁₈H₁₄N₄O₃Br . It features a fused pyrazolo[3,4-b]pyridine ring system with additional substituents. The exact arrangement of atoms and bond angles can be visualized through X-ray crystallography or computational methods .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of a related compound is reported as 255–257°C .
  • IR Spectra : The compound exhibits characteristic absorption bands in the infrared spectrum .
  • NMR Spectra : The proton NMR spectrum shows peaks corresponding to different functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

Research on derivatives of pyrazolo[3,4-b]pyridine, including 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has focused on the synthesis and structural analysis of these compounds. Experimental and theoretical studies have been conducted to explore the functionalization reactions and the formation of various derivatives. For instance, studies have explored the reaction mechanisms leading to different pyrazole and pyridine derivatives, providing insights into their chemical behavior and potential applications in material science and pharmaceuticals. The structures of these synthesized compounds have been determined spectroscopically, with additional analysis provided by quantum chemical calculations to understand their stability and reactivity (İ. Yıldırım et al., 2005; D. Volochnyuk et al., 2010).

Supramolecular Chemistry

Significant research has also been directed towards understanding the supramolecular interactions involving pyridine derivatives. Studies have reported the formation of multicomponent adducts through classical hydrogen bonds and various noncovalent interactions, revealing the potential of these compounds in designing new materials with specific properties. The analysis of crystal structures and intermolecular forces provides valuable information for the development of supramolecular chemistry and materials science (W. Fang et al., 2020).

Antimicrobial and Antimycobacterial Activities

Derivatives of pyrazolo[3,4-b]pyridine have been evaluated for their antimicrobial and antimycobacterial activities. Synthesis of nicotinic acid hydrazide derivatives and their subsequent screening against various microbial strains have demonstrated the potential of these compounds as promising agents in treating infections. This line of research highlights the pharmaceutical applications of pyrazolo[3,4-b]pyridine derivatives in developing new antimicrobial agents (.. R.V.Sidhaye et al., 2011).

Molecular Docking and In Vitro Screening

Research into the synthesis of novel pyridine and fused pyridine derivatives, including pyrazolo[3,4-b]pyridines, has extended to molecular docking and in vitro screening for biological activities. These studies aim to identify compounds with potential therapeutic applications, leveraging computational methods to predict interactions with biological targets. The identification of compounds exhibiting antimicrobial and antioxidant activities through these approaches underscores the role of pyrazolo[3,4-b]pyridine derivatives in drug discovery and development (E. M. Flefel et al., 2018).

properties

IUPAC Name

1,3-dimethyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-8-12-10(14(19)20)6-11(9-4-3-5-15-7-9)16-13(12)18(2)17-8/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJKXCJMWFWZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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